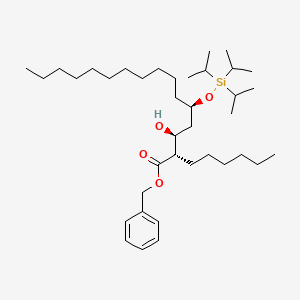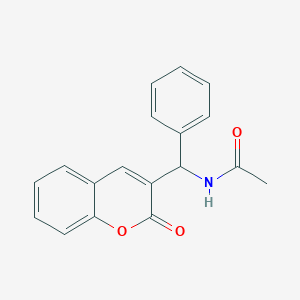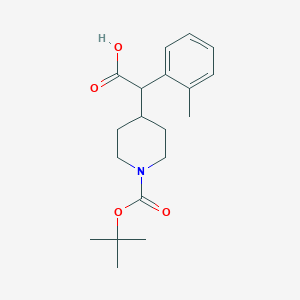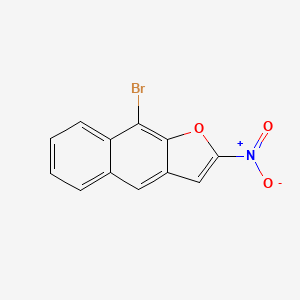
benzyl (2S,3S,5R)-2-hexyl-3-hydroxy-5-((triisopropylsilyl)oxy)hexadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl (2S,3S,5R)-2-hexyl-3-hydroxy-5-((triisopropylsilyl)oxy)hexadecanoate is a complex organic compound with a unique structure that includes a benzyl group, a hexyl chain, and a triisopropylsilyl-protected hydroxyl group
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Benzyl-(2S,3S,5R)-2-Hexyl-3-hydroxy-5-((Triisopropylsilyl)oxy)hexadecanoat umfasst in der Regel mehrere Schritte, darunter die Schutzgruppen von Hydroxylgruppen, die Bildung von Esterbindungen und die Einführung der Benzylgruppe. Die Reaktionsbedingungen erfordern häufig die Verwendung spezifischer Katalysatoren, Lösungsmittel und Temperaturkontrollen, um die gewünschte Stereochemie und Ausbeute zu gewährleisten.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann die großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um die Ausbeute und Reinheit zu maximieren. Dies könnte die Verwendung von Durchflussreaktoren, fortschrittlichen Reinigungstechniken und strengen Qualitätskontrollmaßnahmen umfassen, um Konsistenz und Sicherheit zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Benzyl-(2S,3S,5R)-2-Hexyl-3-hydroxy-5-((Triisopropylsilyl)oxy)hexadecanoat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Hydroxylgruppe kann zu Ketonen oder Aldehyden oxidiert werden.
Reduktion: Die Esterbindung kann zu Alkoholen reduziert werden.
Substitution: Die Benzylgruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nucleophile für Substitutionsreaktionen. Die Bedingungen beinhalten oft kontrollierte Temperaturen, inerte Atmosphären und spezifische Lösungsmittel, um die Reaktionen zu erleichtern.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu Ketonen oder Aldehyden führen, während die Reduktion Alkohole erzeugen kann.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird Benzyl-(2S,3S,5R)-2-Hexyl-3-hydroxy-5-((Triisopropylsilyl)oxy)hexadecanoat als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie
In der biologischen Forschung kann diese Verbindung verwendet werden, um die Auswirkungen spezifischer struktureller Modifikationen auf die biologische Aktivität zu untersuchen. Es kann als Modellverbindung dienen, um die Wechselwirkungen zwischen ähnlichen Molekülen und biologischen Zielmolekülen zu verstehen.
Medizin
In der pharmazeutischen Chemie kann Benzyl-(2S,3S,5R)-2-Hexyl-3-hydroxy-5-((Triisopropylsilyl)oxy)hexadecanoat auf seine potenziellen therapeutischen Eigenschaften untersucht werden. Seine Struktur könnte modifiziert werden, um neue Medikamente mit spezifischen biologischen Aktivitäten zu entwickeln.
Industrie
In der Industrie kann diese Verbindung aufgrund ihrer einzigartigen chemischen Eigenschaften bei der Entwicklung neuer Materialien wie Polymeren oder Beschichtungen verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von Benzyl-(2S,3S,5R)-2-Hexyl-3-hydroxy-5-((Triisopropylsilyl)oxy)hexadecanoat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielmolekülen. Die Triisopropylsilylgruppe schützt die Hydroxylgruppe und ermöglicht selektive Reaktionen an anderen Stellen. Die Benzylgruppe kann mit verschiedenen Rezeptoren oder Enzymen interagieren und so biologische Pfade und Aktivitäten beeinflussen.
Wirkmechanismus
The mechanism of action of benzyl (2S,3S,5R)-2-hexyl-3-hydroxy-5-((triisopropylsilyl)oxy)hexadecanoate involves its interaction with specific molecular targets. The triisopropylsilyl group protects the hydroxyl group, allowing for selective reactions at other sites. The benzyl group can interact with various receptors or enzymes, influencing biological pathways and activities.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Benzyl-(2S,3S,5R)-2-Hexyl-3-hydroxy-5-(Methoxy)hexadecanoat
- Benzyl-(2S,3S,5R)-2-Hexyl-3-hydroxy-5-(Ethoxy)hexadecanoat
Einzigartigkeit
Benzyl-(2S,3S,5R)-2-Hexyl-3-hydroxy-5-((Triisopropylsilyl)oxy)hexadecanoat ist einzigartig aufgrund des Vorhandenseins der Triisopropylsilylgruppe, die sterische Abschirmung bietet und die Reaktivität der Verbindung beeinflusst. Dies macht sie besonders wertvoll in der selektiven Synthese und in Anwendungen, bei denen eine kontrollierte Reaktivität unerlässlich ist.
Eigenschaften
Molekularformel |
C38H70O4Si |
|---|---|
Molekulargewicht |
619.0 g/mol |
IUPAC-Name |
benzyl (2S,3S,5R)-2-hexyl-3-hydroxy-5-tri(propan-2-yl)silyloxyhexadecanoate |
InChI |
InChI=1S/C38H70O4Si/c1-9-11-13-15-16-17-18-19-23-27-35(42-43(31(3)4,32(5)6)33(7)8)29-37(39)36(28-24-14-12-10-2)38(40)41-30-34-25-21-20-22-26-34/h20-22,25-26,31-33,35-37,39H,9-19,23-24,27-30H2,1-8H3/t35-,36+,37+/m1/s1 |
InChI-Schlüssel |
HVYVDFGYPURCGL-BOALQFNTSA-N |
Isomerische SMILES |
CCCCCCCCCCC[C@H](C[C@@H]([C@H](CCCCCC)C(=O)OCC1=CC=CC=C1)O)O[Si](C(C)C)(C(C)C)C(C)C |
Kanonische SMILES |
CCCCCCCCCCCC(CC(C(CCCCCC)C(=O)OCC1=CC=CC=C1)O)O[Si](C(C)C)(C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-(2-amino-1-hydroxyethyl)-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-3,3a,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-2H-cyclopenta[a]chrysen-9-yl acetate](/img/structure/B11836511.png)


![tert-butyl (4-chlorobenzyl)(2-((3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-9-hydroxy-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-2,3,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-3aH-cyclopenta[a]chrysen-3a-yl)-2-oxoethyl)carbamate](/img/structure/B11836523.png)








